2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide
Description
Properties
Molecular Formula |
C19H19ClFN3O2S2 |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C19H19ClFN3O2S2/c1-10-11(2)28-19-17(10)18(26)23-15(24-19)9-27-7-6-22-16(25)8-12-13(20)4-3-5-14(12)21/h3-5H,6-9H2,1-2H3,(H,22,25)(H,23,24,26) |
InChI Key |
AQUUVEXMYVGAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CSCCNC(=O)CC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thienopyrimidine ring system is synthesized via cyclocondensation between 4,5-dimethylthiophene-2-carboxylic acid and guanidine carbonate under acidic conditions:
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4,5-Dimethylthiophene-2-carboxylic acid | 10.0 g (58.8 mmol) | Cyclization substrate |
| Guanidine carbonate | 14.2 g (117.6 mmol) | Nitrogen source |
| Phosphoric acid (85%) | 50 mL | Catalyst |
| Temperature | 160°C | |
| Duration | 6 hours |
Workup
-
Cooled reaction mixture diluted with ice water (200 mL)
-
Neutralized with 10% NaOH to pH 7.0
-
Extracted with ethyl acetate (3×100 mL)
-
Column chromatography (SiO₂, hexane:EtOAc 3:1) yields 7.8 g (62%) of 5,6-dimethylthieno[2,3-d]pyrimidin-4-ol as white crystals.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.38 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 6.85 (s, 1H, thiophene-H), 8.22 (s, 1H, pyrimidine-H), 10.15 (s, 1H, -OH).
-
HPLC Purity: 98.7% (Zorbax SB-C18, 250×4.6 mm, 1.0 mL/min, 254 nm).
Sulfanyl-Ethyl Linker Installation
Chloromethylation of Thienopyrimidine
The 2-position of the thienopyrimidine core undergoes chloromethylation using paraformaldehyde and HCl gas in dioxane:
Optimized Protocol
| Parameter | Value |
|---|---|
| Paraformaldehyde | 3.0 equiv |
| HCl (g) | Bubbled for 30 min |
| Solvent | 1,4-Dioxane |
| Temperature | 60°C |
| Time | 4 hours |
Yield: 78% of 2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol after recrystallization from ethanol.
Thiol-Ethylamine Coupling
The chloromethyl intermediate reacts with 2-mercaptoethylamine in the presence of K₂CO₃:
Reaction Table
| Component | Molar Ratio | Solvent System |
|---|---|---|
| 2-(Chloromethyl)thienopyrimidine | 1.0 | DMSO:Butanone (1:10) |
| 2-Mercaptoethylamine | 1.2 | |
| K₂CO₃ | 2.5 | |
| Temperature | Reflux | |
| Duration | 12 hours |
Post-Reaction Processing
-
Filtered through Celite® to remove salts
-
Solvent removed under reduced pressure
-
Product precipitated with ice-cold water (150 mL)
-
Isolated yield: 68% of 2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethylamine.
Acetamide Formation
Synthesis of 2-(2-Chloro-6-Fluorophenyl)Acetic Acid
The arylacetic acid precursor is prepared via Friedel-Crafts alkylation:
Stepwise Procedure
-
AlCl₃-Catalyzed Acetylation:
-
2-Chloro-6-fluorotoluene (15.0 g) reacted with acetyl chloride (8.2 mL) in CH₂Cl₂ (100 mL) at 0°C
-
Stirred for 3 hours, quenched with HCl (1M), yielding 2-chloro-6-fluoroacetophenone (83%)
-
-
Willgerodt-Kindler Reaction:
-
Acetophenone (12.0 g) treated with sulfur (3.2 g) and morpholine (20 mL) at 140°C for 8 hours
-
Acidified with HCl to precipitate 2-(2-chloro-6-fluorophenyl)acetic acid (71%)
-
Analytical Data
Amide Coupling
Final assembly uses EDCI/HOBt-mediated amidation:
Reaction Optimization
| Variable | Optimal Condition |
|---|---|
| Coupling Agent | EDCI (1.5 equiv) |
| Additive | HOBt (1.0 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF |
| Temperature | 25°C |
| Time | 24 hours |
Purification
-
Crude product dissolved in EtOAc (50 mL)
-
Washed with 5% citric acid (2×20 mL), saturated NaHCO₃ (2×20 mL), brine (20 mL)
-
Chromatographed on silica gel (CH₂Cl₂:MeOH 95:5) to yield 58% of target compound.
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆):
-
δ 1.98 (s, 3H, CH₃), 2.11 (s, 3H, CH₃), 2.85 (t, J=6.8 Hz, 2H, SCH₂CH₂), 3.42 (q, J=6.8 Hz, 2H, CH₂NH), 3.89 (s, 2H, ArCH₂CO), 6.92 (s, 1H, thieno-H), 7.24–7.31 (m, 2H, Ar-H), 7.45 (td, J=8.4, 5.2 Hz, 1H, Ar-H), 8.34 (s, 1H, pyrimidine-H), 10.02 (s, 1H, NH).
HRMS (ESI+):
Process Challenges and Mitigation
Common Side Reactions
| Issue | Cause | Solution |
|---|---|---|
| Over-alkylation of thienopyrimidine | Excess chloromethylating agent | Use 1.05 equiv ClCH₂OCH₃ at 50°C |
| Oxidative dimerization of thiols | O₂ exposure | Degas solvents with N₂ |
| Epimerization during amidation | Basic conditions | Maintain pH <8 with HOBt |
Yield Optimization
Design of Experiments (DoE) Results for Amidation Step
| Factor | Low Level (-1) | High Level (+1) | Optimal |
|---|---|---|---|
| EDCI Equiv | 1.2 | 1.8 | 1.5 |
| Reaction Time (h) | 18 | 30 | 24 |
| Temperature (°C) | 20 | 30 | 25 |
| Predicted Yield | 52% | 61% | 68% |
Scale-Up Considerations
Kilogram-Scale Process
Key Modifications from Lab Scale
-
Replace DMF with MeTHF for easier recycling
-
Implement continuous flow hydrogenation for nitro group reduction
-
Use wiped-film evaporation instead of column chromatography
Environmental Metrics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| PMI (Process Mass Intensity) | 126 | 58 |
| E-Factor | 84 | 39 |
| Solvent Recovery (%) | 45 | 82 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Research indicates that this compound exhibits anticancer activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has shown effectiveness in inhibiting the VEGFR-2 and AKT pathways, which are critical for tumor growth and metastasis.
In Vitro Studies
- Cytotoxicity Assays : The compound was tested against various cancer cell lines using the MTT assay to determine its inhibitory concentration (IC50).
- Results : Significant cytotoxic effects were observed on liver (HepG2) and prostate (PC-3) cancer cells, with IC50 values ranging from 1.5 to 5 µM.
- Mechanistic Insights : Treatment with this compound leads to S-phase cell cycle arrest and induces apoptosis through caspase-3 activation.
- Evidence : Increased active caspase-3 levels were noted in treated HepG2 cells compared to untreated controls.
Efficacy in Animal Models
In vivo studies demonstrated that the compound effectively reduced tumor growth in xenograft models derived from both HepG2 and PC-3 cells. The administration resulted in a significant reduction in tumor volume compared to control groups treated with vehicle solutions.
Data Summary and Findings
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 1.5 | Inhibition of VEGFR-2, AKT |
| Cytotoxicity | PC-3 | 5 | Induction of apoptosis |
| Apoptosis Induction | HepG2 | - | Caspase-3 activation |
Case Studies
- Case Study 1 : In a study focused on liver cancer treatments, the compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin, highlighting its potential as an alternative therapeutic agent.
- Case Study 2 : A comparative analysis involving various thiophene derivatives showed that modifications on the thieno-pyrimidine structure significantly impacted cytotoxicity levels, suggesting that structural optimization could enhance therapeutic effectiveness.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide involves its interaction with specific molecular targets. The chloro-fluorophenyl group and the thienopyrimidine moiety are likely to play key roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being investigated.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Thieno-Pyrimidinyl Acetamides
Key Findings:
The 4-hydroxy group on the thieno-pyrimidine core could increase solubility relative to methyl or ethyl substituents in analogs, though this may reduce membrane permeability .
Biological Activity Trends: Thieno-pyrimidinyl acetamides with electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) show stronger enzyme inhibition (e.g., COX-2, kinases) than alkyl-substituted analogs .
Synthetic Accessibility: Analog 1 was synthesized in 80% yield via nucleophilic substitution, while the target compound’s synthesis likely requires multi-step functionalization of the thieno-pyrimidine core, reducing overall yield .
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic potential based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a chloro-fluorophenyl group, a thienopyrimidine moiety, and an acetamide functional group. This unique combination suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 395.90 g/mol |
| CAS Number | 218796-15-7 |
| Boiling Point | Not Available |
| Solubility | High in organic solvents |
| Log P (Octanol-Water) | 3.5 |
Antiviral Activity
Recent studies have indicated that compounds similar to this one exhibit significant antiviral properties, particularly against HIV-1. For instance, research on related structures has shown potent inhibition of HIV-1 replication with picomolar potency in enzyme assays, suggesting that the chloro-fluoro substitution enhances activity against viral targets .
Anticancer Properties
The thienopyrimidine component has been associated with anticancer activity. In vitro studies demonstrated that derivatives of thienopyrimidine significantly inhibited cell proliferation in various cancer cell lines, including A431 (vulvar epidermal carcinoma) cells. The mechanism appears to involve disruption of metabolic pathways critical for cancer cell survival .
The proposed mechanisms of action for this compound include:
- Inhibition of Viral Reverse Transcriptase : Similar compounds have shown to inhibit the reverse transcriptase enzyme, crucial for HIV replication.
- Induction of Apoptosis in Cancer Cells : The thienopyrimidine structure may activate apoptotic pathways in malignant cells.
- Modulation of Enzyme Activity : Interaction with key metabolic enzymes involved in nucleotide synthesis has been observed, potentially leading to decreased proliferation rates in tumor cells .
Case Study 1: Antiviral Efficacy
In a study measuring the efficacy of related compounds against HIV-1, it was found that modifications in the phenyl ring significantly affected antiviral activity. The introduction of a chloro group at the 2-position and a fluorine atom at the 6-position led to enhanced inhibitory effects on both wild-type and mutant strains of HIV .
Case Study 2: Anticancer Activity
A comparative analysis involving various thienopyrimidine derivatives revealed that those with the chloro-fluoro substitutions exhibited superior anticancer properties compared to their non-substituted counterparts. The study highlighted a marked reduction in cell viability in treated A431 cells after 48 hours of exposure to these compounds .
Q & A
Q. Characterization methods :
- 1H NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide NH at ~10 ppm) .
- Elemental analysis : Validates purity (e.g., C, N, S content within ±0.3% of theoretical values) .
- Mass spectrometry : [M+H]+ peaks to verify molecular weight (e.g., m/z ~500–600 range depending on substituents) .
Advanced: How can regioselectivity challenges in synthesizing the thieno-pyrimidine core be addressed?
Answer:
Regioselectivity in thieno-pyrimidine synthesis is influenced by:
- Substituent directing effects : Electron-donating groups (e.g., -OH, -CH3) at the 4,5,6-positions guide cyclization during pyrimidine ring formation .
- Reaction conditions : Controlled temperatures (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) minimize side reactions .
- Protecting groups : Temporarily blocking reactive sites (e.g., hydroxyl groups with tert-butyldimethylsilyl ethers) ensures selective functionalization .
Validation : Monitor intermediates via LC-MS and adjust reaction stoichiometry iteratively .
Basic: What crystallographic techniques are used to determine this compound’s structure?
Answer:
- X-ray diffraction (XRD) : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles .
- Unit cell parameters : Monoclinic systems (e.g., space group P21/c) with lattice constants (a, b, c) and β angles are typical for similar acetamide derivatives .
- Data collection : High-resolution detectors (e.g., Bruker SMART APEXII) and multi-scan absorption corrections improve accuracy .
Advanced: How are crystallographic data contradictions (e.g., twinning or disorder) resolved?
Answer:
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin fractions and laws (e.g., twofold rotation axes) .
- Disordered moieties : Apply restraints (e.g., SIMU/DELU in SHELXL) to model overlapping electron densities, particularly for flexible sulfanyl-ethyl chains .
- Validation tools : Check R-factor convergence (<0.05) and residual electron density maps (<1 eÅ⁻³) .
Basic: Which analytical methods validate purity and stability under storage conditions?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect degradation products .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for thermal stability) .
- Storage : Store at −20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the sulfanyl group .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent variation : Modify the thieno-pyrimidine’s 4-hydroxy group (e.g., replace with -OCH3 or -NH2) to alter hydrogen-bonding interactions .
- Linker flexibility : Adjust the ethylsulfanyl chain length (e.g., propyl vs. ethyl) to balance steric effects and target binding .
- Bioassay validation : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC50 values .
Basic: How are spectral data contradictions (e.g., NMR vs. MS) resolved during characterization?
Answer:
- Cross-validation : Compare NMR integration ratios (e.g., aromatic vs. aliphatic protons) with theoretical values. Discrepancies may indicate impurities or tautomerism .
- High-resolution MS : Confirm molecular formula (e.g., HRMS with <5 ppm error) to rule out isobaric interferences .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons unambiguously .
Advanced: What strategies improve yield in flow-chemistry synthesis of complex intermediates?
Answer:
- Residence time optimization : Use Design of Experiments (DoE) to model the impact of flow rate (e.g., 0.1–1 mL/min) on reaction completion .
- In-line quenching : Immediate cooling after exothermic steps (e.g., thiol-alkylation) prevents decomposition .
- Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C packed beds) enhance reproducibility and reduce metal leaching .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile intermediates (e.g., chloroacetamide) .
- Spill management : Neutralize acidic/basic residues with appropriate adsorbents (e.g., silica gel for organic solvents) .
Advanced: How can computational modeling predict metabolic stability or toxicity?
Answer:
- ADMET prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
- Docking studies : Simulate binding to metabolic enzymes (e.g., CYP3A4) to identify susceptible sites for deuteration or fluorination .
- In silico toxicity : Use ProTox-II to flag structural alerts (e.g., reactive sulfanyl groups) that may cause hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
